1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a unique pyrazolo[4,3-b]pyridine core structure. This compound features a trifluoromethyl group at the 6-position, a phenyl group at the 3-position, and a methyl group at the 1-position. Its molecular formula is C13H10F3N3, and it has been noted for its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of pyrazolo[4,3-b]pyridines, which are known for their diverse pharmacological properties. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. The trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
The synthesis of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
The synthesis may utilize techniques such as:
Key structural data include:
1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to targets. The phenyl and methyl groups contribute to the compound's structural integrity and reactivity.
Key physical properties include:
Relevant chemical properties include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used for characterization. For example, NMR typically shows resonances around -60 ppm for the trifluoromethyl group.
1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific applications:
This compound represents a significant area of interest due to its potential applications across various scientific fields.
Pyrazolo[4,3-b]pyridines represent a distinct subclass of fused bicyclic heterocycles characterized by a pyrazole ring annulated at its [4,3]-bonds with a pyridine ring. This specific fusion creates a planar, electron-deficient architecture with defined bond localization. The canonical numbering assigns N1 and C3 to the pyrazole ring, while C5, C6, and C7 belong to the pyridine moiety, with the fusion bond between pyrazole-C4 and pyridine-C3a (pyridine-C7a being the bridgehead nitrogen) [1] [5] [6].
The compound 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS: 251307-07-0) exemplifies systematic IUPAC naming: the parent heterocycle is designated as 1H-pyrazolo[4,3-b]pyridine; the "1-methyl" prefix indicates methylation at the pyrazole nitrogen (N1); "3-phenyl" denotes a phenyl substituent at the pyrazole C3 position; and "6-(trifluoromethyl)" specifies a -CF₃ group at the pyridine C6 position. This nomenclature precisely differentiates it from isomeric scaffolds like pyrazolo[3,4-b]pyridine, where fusion occurs at different ring positions [5] [6]. Common naming variations exist in commercial and research contexts, occasionally leading to descriptors like "6-trifluoromethyl-3-phenyl-1-methylpyrazolopyridine," but systematic naming remains crucial for unambiguous identification. Its molecular formula is C₁₄H₁₀F₃N₃ (MW: 277.24 g/mol), with a canonical SMILES representation of CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F
and an InChIKey of BLTFXNDUVYDRPU-UHFFFAOYSA-N
[1] [5].
Table 1: Nomenclature and Identifiers for 1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Naming System | Identifier/Name | Source |
---|---|---|
Systematic IUPAC | 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | [1] [5] |
CAS Registry | 251307-07-0 | [1] [5] |
Molecular Formula | C₁₄H₁₀F₃N₃ | [1] [5] |
Molecular Weight | 277.24 g/mol | [1] [5] |
Canonical SMILES | CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F | [5] |
InChIKey | BLTFXNDUVYDRPU-UHFFFAOYSA-N | [1] [5] |
Pyrazolo[4,3-b]pyridines belong to the broader "privileged scaffold" family of pyrazolopyridines, renowned for their diverse bioactivity profiles. While the [3,4-b] isomer is more extensively documented, the [4,3-b] fusion, particularly with strategic substituents, demonstrates significant pharmacological promise. Over 300,000 unique pyrazolo[3,4-b]pyridine derivatives have been reported, underscoring intense medicinal chemistry interest, with many advancing to clinical investigation [6]. The structural mimicry of purine bases (adenine/guanine) enables pyrazolopyridines to interact with adenine-binding pockets ubiquitous in target classes like kinases, GPCRs, and phosphodiesterases [6] [8].
The specific architecture of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine incorporates key pharmacophoric elements: the N1-methyl group prevents undesired tautomerism and modulates solubility/log P; the C3-phenyl ring provides a hydrophobic anchor for π-stacking interactions (e.g., with kinase gatekeeper residues like Phe589); and the C6-trifluoromethyl group enhances target binding affinity and metabolic stability (discussed in Section 1.3). Although direct biological data for this exact compound is limited in the provided sources, its structural features align closely with validated pharmacophores. For instance, pyrazolo[3,4-b]pyridine-based kinase inhibitors (e.g., derivatives targeting TRKA) achieve nanomolar potency (IC₅₀ ~ 56 nM) by occupying the ATP-binding site, leveraging the core's hinge-binding capability and substituents for auxiliary interactions [4] [6].
Table 2: Biomedical Applications of Pyrazolopyridine-Based Scaffolds
Target Class | Biological Activity | Key Structural Features | Representative Potency | Reference |
---|---|---|---|---|
Kinase Inhibitors | Anticancer (TRKA inhibition) | C3-Aryl, C6-Hydrophobic group (e.g., CF₃), N1-Alkyl | IC₅₀ ~ 56 nM (TRKA) | [4] [6] |
Antimicrobials | Antifungal (Candida albicans) | C3-Aryl/heteroaryl, C6-Polar substituent | 100% inhibition at 250 μg/mL | [8] |
CNS Agents | Anxiolytic, Antidepressant | C3-Small alkyl, C6-Amino/Carboxamide | Preclinical data | [8] |
Antivirals | Pestivirus, HCV inhibition | C3-CF₃, C6-Heterocycle | Moderate activity | [7] |
The trifluoromethyl (-CF₃) group at C6 in 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a critical design element, profoundly influencing its physicochemical and pharmacological properties. This substituent acts as a bioisostere, offering strategic advantages over methyl or halogens:
In pyrazolo[4,3-b]pyridine derivatives like the subject compound, the C6-CF₃ position is strategically chosen for its proximity to the hinge-binding region in kinase targets. Computational studies on related pyrazolo[3,4-b]pyridines show the -CF₃ group extending towards the DFG motif, potentially forming favorable fluorine bonds with residues like Asn655, Cys656, or Gly667, contributing to potency and selectivity [4] [8]. Synthetic routes to such compounds often leverage trifluoromethyl-containing building blocks or late-stage functionalization (e.g., via Suzuki-Miyaura coupling using trifluoromethylated boronic acids/esters or nucleophilic/radical trifluoromethylation) [5].
Table 3: Impact of Trifluoromethyl Substitution on Key Compound Properties
Property | Effect of -CF₃ Substitution | Consequence for Bioactivity |
---|---|---|
Lipophilicity (log P) | Significant increase (Δlog P ≈ +0.9 to +1.5 vs. H) | Enhanced membrane permeability, tissue distribution; Potential need for balancing with polar groups |
Metabolic Stability | High resistance to oxidative metabolism (C-F bond strength) | Increased plasma half-life, improved oral bioavailability |
Electronic Effects | Strong σ-I electron-withdrawing effect; Large dipole moment (≈2.3 D) | Altered electron density of core; Potential for dipole-dipole, C-F···H-N, or orthogonal interactions with protein backbone |
Steric Bulk | Moderate (van der Waals volume ~ 38 ų; similar to isopropyl) | Efficient filling of medium-sized hydrophobic pockets; Improved target specificity |
pKa Modulation | Can lower pKa of nearby acidic/basic groups | Altered ionization state at physiological pH; Impacts solubility and target binding |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8